Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a partially saturated ring system. The molecule is substituted with a nitro group at position 3 and a benzyl carboxylate ester at position 5. Its molecular formula is C₁₇H₁₅N₃O₄, with an average mass of approximately 325.32 g/mol. The benzyl ester group serves as a protective moiety, enhancing solubility in organic solvents and enabling selective deprotection during synthetic workflows .
This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of retinoid receptor agonists and allosteric modulators for targets such as mGlu5 receptors. The nitro group at position 3 is a key functional handle for further derivatization (e.g., reduction to an amine for amide coupling or cross-coupling reactions) .
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
benzyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O4/c20-16(23-11-12-4-2-1-3-5-12)18-7-6-15-13(10-18)8-14(9-17-15)19(21)22/h1-5,8-9H,6-7,10-11H2 |
InChI Key |
ABHMONHFLFUORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically follows a multi-step organic synthesis approach starting from a suitable 1,6-naphthyridine precursor, incorporating:
- Nitration at the 3-position to introduce the nitro group.
- Esterification to form the benzyl carboxylate moiety at the 6-position.
- Partial hydrogenation to obtain the 7,8-dihydro structure.
Key Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of 1,6-naphthyridine core | Starting from commercially available pyridine derivatives or substituted precursors | Typical condensation or cyclization reactions | Precursor selection critical for regioselectivity |
| 2. Introduction of nitro group at 3-position | Electrophilic aromatic substitution using nitrating agents (e.g., HNO3/H2SO4) or via nitration of suitable intermediates | Controlled temperature to avoid over-nitration | Nitro group directs further functionalization |
| 3. Esterification to benzyl carboxylate | Reaction of carboxylic acid intermediate with benzyl alcohol under acid catalysis or via benzyl chloroformate | Acid catalysts like sulfuric acid or DCC coupling in mild conditions | Protects carboxyl group and improves solubility |
| 4. Partial hydrogenation at 7,8-positions | Catalytic hydrogenation using Pd/C under hydrogen atmosphere | Mild conditions to avoid over-reduction | Preserves aromaticity in other parts of molecule |
This general approach is adapted from known procedures for tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine derivatives with modifications to introduce the benzyl ester instead of tert-butyl ester.
Detailed Preparation Methods from Literature and Patents
Nitration and Esterification
Nitration is often performed on protected 1,6-naphthyridine intermediates to ensure selective substitution at the 3-position. For example, tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is synthesized by nitrating the corresponding tert-butyl ester precursor using mild nitrating agents to prevent degradation.
Esterification to benzyl esters can be achieved by reacting the carboxylic acid intermediate with benzyl alcohol in the presence of acid catalysts or via coupling reagents such as DCC (dicyclohexylcarbodiimide) under anhydrous conditions. This step is crucial for obtaining the benzyl carboxylate functionality.
Hydrogenation
- The 7,8-dihydro structure is introduced by catalytic hydrogenation of the corresponding aromatic naphthyridine using palladium on carbon (Pd/C) under hydrogen gas at room temperature or slightly elevated temperature. This step selectively reduces the double bond(s) at the 7,8-position without affecting the nitro group or ester functionality.
Representative Experimental Procedure (Hypothetical)
| Step | Procedure | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Dissolve 1,6-naphthyridine-6-carboxylic acid in dry dichloromethane | Anhydrous, inert atmosphere | Ready for esterification |
| 2 | Add benzyl alcohol and catalytic sulfuric acid | Room temperature, 12 hours | Formation of benzyl 1,6-naphthyridine-6-carboxylate |
| 3 | Nitrate the ester using dilute nitric acid in acetic acid | 0–5 °C, 2 hours | Introduction of nitro group at 3-position |
| 4 | Purify intermediate by recrystallization or chromatography | Solvent-dependent | Pure benzyl 3-nitro-1,6-naphthyridine-6-carboxylate |
| 5 | Catalytic hydrogenation with Pd/C in ethanol under H2 gas | Room temperature, 3 hours | Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6-carboxylate |
Analytical Data and Research Findings
Comparative Notes on Preparation Variants
| Aspect | tert-Butyl Ester Variant | Benzyl Ester Variant (Target Compound) |
|---|---|---|
| Esterification | tert-Butyl alcohol + acid catalyst | Benzyl alcohol + acid catalyst or coupling reagents |
| Stability | tert-Butyl esters generally more stable to hydrolysis | Benzyl esters can be selectively cleaved by hydrogenolysis |
| Hydrogenation | Similar catalytic hydrogenation conditions | Same catalytic hydrogenation but care to avoid benzyl ester cleavage |
| Applications | Often used as protecting groups in synthesis | Benzyl esters useful for further transformations |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acid: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nitro and ester groups.
Medicine: Potential use as a lead compound in drug discovery for its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid form, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be contextualized against related naphthyridine derivatives. Below is a detailed analysis:
tert-Butyl 3-Nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Structure : Differs only in the ester group (tert-butyl instead of benzyl).
- Molecular Formula : C₁₃H₁₇N₃O₄ (average mass: 279.30 g/mol).
- Key Differences: The tert-butyl ester offers superior steric protection and stability under basic conditions compared to the benzyl group. Commonly used in retinoic acid receptor (RAR) agonist synthesis, where the tert-butyl group is retained in final intermediates .
- Synthesis : Prepared via Pd-catalyzed hydrogenation or amidation reactions, similar to the benzyl analog but with tert-butyl chloroformate .
tert-Butyl 3-Chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Structure : Chloro substituent at position 3 instead of nitro.
- Molecular Formula : C₁₃H₁₇ClN₂O₂ (average mass: 268.74 g/mol).
- Key Differences :
- Applications : Intermediate for kinase inhibitors and antiviral agents .
Benzyl 3-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Structure: Phenoxymethyl substituent at position 3.
- Key Differences: The phenoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Demonstrated potent activity as a positive allosteric modulator of mGlu5 receptors .
- Synthesis: Achieved via Mitsunobu reactions or CuI-mediated couplings between halogenated naphthyridines and phenol derivatives .
Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
- Structure : Bromo and methoxy substituents on a 1,5-naphthyridine core.
- Key Differences :
Data Table: Structural and Functional Comparison
Reactivity and Stability
- Nitro Group : The nitro substituent in the target compound is electron-withdrawing, directing electrophilic substitutions to adjacent positions. It can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent amide bond formation, a strategy employed in PDE9 inhibitor synthesis .
- Ester Stability: Benzyl esters are cleaved under hydrogenolytic conditions (H₂/Pd), while tert-butyl esters require strong acids (e.g., TFA), offering orthogonal deprotection strategies .
- Halogenated Analogs : Chloro and bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to nitro-substituted compounds, enabling rapid diversification .
Biological Activity
Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the naphthyridine class of compounds. Its structure features a nitro group and a benzyl ester moiety, which are critical for its biological activity. The compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N2O3 |
| CAS Number | 1416713-17-1 |
| Molecular Weight | 284.31 g/mol |
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. This compound has been investigated for its ability to modulate cell cycle progression and promote cell death in tumor cells.
A study highlighted that naphthyridine derivatives can activate apoptosis pathways in human leukemia cells, suggesting that similar mechanisms may be applicable to benzyl 3-nitro derivatives . The compound's potential to inhibit cancer cell proliferation is attributed to its ability to interfere with critical cellular processes.
Antimicrobial Activity
Naphthyridine compounds have also been explored for their antimicrobial properties. Benzyl 3-nitro derivatives have shown efficacy against various bacterial strains. For example, studies on related structures demonstrated significant inhibition of bacterial growth, indicating that this compound may exhibit similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridines has been documented in several studies. Compounds within this class have demonstrated the ability to inhibit nitric oxide production in macrophage cell lines. This suggests that benzyl 3-nitro derivatives could also possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of naphthyridine derivatives:
- Anticancer Activity : A study reported that a related naphthyridine derivative induced apoptosis in Kasumi-1 human myeloid leukemia cells at concentrations as low as 7 μM .
- Antimicrobial Efficacy : Research on structurally similar compounds demonstrated significant antimicrobial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
- Anti-inflammatory Action : Derivatives showed strong inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC50 values ranging from 7.73–15.09 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
